molecular formula C27H23N3O3S2 B10892957 1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B10892957
M. Wt: 501.6 g/mol
InChI Key: WGOJINLFMMHVFP-UHFFFAOYSA-N
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Description

1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a beta-carboline structure

Preparation Methods

The synthesis of 1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the Knoevenagel condensation reaction, where 4-hydroxycoumarin, substituted aldehydes, and 2-mercapto benzothiazole are reacted in the presence of L-proline as a catalyst . Industrial production methods may involve similar multi-step synthetic processes, optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiazole moiety, often using reagents like sodium methoxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: It is being investigated for its anticonvulsant and anti-tubercular properties

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to GABA (A) receptors and sodium channels, which are crucial in the modulation of neuronal activity . The benzothiazole moiety plays a significant role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives and beta-carboline analogs. For example:

The uniqueness of 1-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid lies in its combined structural features, which contribute to its diverse range of applications and potential therapeutic benefits.

Properties

Molecular Formula

C27H23N3O3S2

Molecular Weight

501.6 g/mol

IUPAC Name

1-[3-(1,3-benzothiazol-2-ylsulfanylmethyl)-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C27H23N3O3S2/c1-33-22-11-10-15(12-16(22)14-34-27-30-20-8-4-5-9-23(20)35-27)24-25-18(13-21(29-24)26(31)32)17-6-2-3-7-19(17)28-25/h2-12,21,24,28-29H,13-14H2,1H3,(H,31,32)

InChI Key

WGOJINLFMMHVFP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CSC5=NC6=CC=CC=C6S5

Origin of Product

United States

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